molecular formula C31H31N5O5S B2784938 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 1173774-01-0

2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide

Cat. No.: B2784938
CAS No.: 1173774-01-0
M. Wt: 585.68
InChI Key: TXPTYNUZELKNJO-UHFFFAOYSA-N
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Description

2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C31H31N5O5S and its molecular weight is 585.68. The purity is usually 95%.
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Biological Activity

The compound 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide is a complex organic molecule with potential pharmacological applications. Its structure includes a methoxybenzyl moiety, an imidazoquinazoline scaffold, and a thioether linkage, suggesting diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
CAS Number 1173742-92-1
Molecular Formula C₃₂H₃₃N₅O₄S
Molecular Weight 583.7 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the imidazoquinazoline structure suggests potential inhibition of specific kinases or enzymes involved in cellular signaling pathways.
  • Modulation of Cell Signaling : The compound may interact with receptors or other proteins that regulate cell growth and apoptosis, influencing processes such as inflammation or cancer progression.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant effects, which could contribute to cellular protection against oxidative stress.

Antitumor Activity

Recent studies have indicated that compounds similar to the one exhibit significant antitumor activity. For instance, derivatives that share structural features have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The imidazoquinazoline scaffold is particularly noted for its potential as a lead compound in developing new anticancer agents .

β-cell Protective Activity

Research has highlighted the importance of protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management. Analogous compounds have been reported to possess β-cell protective activity against ER stress-induced apoptosis. For example, a related benzamide analog demonstrated an EC50 value of 0.1 ± 0.01 μM for β-cell protection . This suggests that the compound may also exhibit similar protective effects due to its structural similarities.

Case Studies

  • Study on Antitumor Efficacy : A study investigated the antitumor efficacy of various quinazoline derivatives, revealing that modifications at the C2 position significantly enhanced potency against tumor cells. The findings indicated that introducing specific substituents could yield compounds with improved selectivity and reduced toxicity .
  • Diabetes Research : Another study focused on the β-cell protective effects of compounds with a similar scaffold to the target compound. The results showed that certain modifications led to enhanced solubility and bioavailability while maintaining protective efficacy against ER stress .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O5S/c1-4-26(29(38)33-20-11-9-12-21(16-20)40-2)42-31-35-23-14-7-6-13-22(23)28-34-24(30(39)36(28)31)17-27(37)32-18-19-10-5-8-15-25(19)41-3/h5-16,24,26H,4,17-18H2,1-3H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPTYNUZELKNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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